(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
This compound is a brominated tetrahydroisoquinoline (THIQ) derivative characterized by a stereospecific (1S,3R) configuration. Key structural features include:
- 3-[[(tert-Butyldimethylsilyl)oxy]methyl] group, a bulky silyl-protected hydroxymethyl moiety that increases lipophilicity and stability against metabolic degradation.
- 1-Methyl group on the nitrogen atom, which may influence receptor binding and solubility.
- Hydrochloride salt, improving crystallinity and aqueous solubility for pharmaceutical applications .
Properties
IUPAC Name |
[(1S,3R)-5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methoxy-tert-butyl-dimethylsilane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNOSi.ClH/c1-12-14-8-7-9-16(18)15(14)10-13(19-12)11-20-21(5,6)17(2,3)4;/h7-9,12-13,19H,10-11H2,1-6H3;1H/t12-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUSRDSRKLCPZ-JHEYCYPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1638668-21-9) is a novel compound belonging to the tetrahydroisoquinoline (THIQ) family. THIQ derivatives have garnered attention due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by case studies and research findings.
The molecular formula of this compound is C17H28BrNOSi. The compound's structure includes a bromine atom and a tert-butyldimethylsilyl group, which are crucial for its biological activity.
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit significant neuroprotective properties. A study highlighted that various THIQ compounds can modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's disease (AD) . Specifically, (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline has been noted for its potential in reducing neuroinflammation and oxidative stress.
Antimicrobial Activity
THIQ derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated that certain THIQ compounds can inhibit the growth of various bacterial strains . Although specific data on (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline's antimicrobial efficacy is limited, its structural similarities to other active THIQ compounds suggest potential effectiveness.
Study on Neuroprotective Properties
A recent study evaluated the neuroprotective effects of several THIQ derivatives in animal models of AD. The results indicated that these compounds significantly reduced amyloid-beta plaque accumulation and improved cognitive function .
| Compound | Effect on Amyloid-Beta | Cognitive Improvement |
|---|---|---|
| Dauricine | Significant | High |
| Jatrorrhizine | Moderate | Moderate |
| (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline | Potential | Under Investigation |
Antibacterial Activity Assessment
In another study assessing antibacterial activity among various THIQ derivatives against Gram-positive and Gram-negative bacteria, compounds similar to (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibited notable inhibition zones in disk diffusion assays .
The mechanisms underlying the biological activities of THIQ compounds involve modulation of neurotransmitter systems and inhibition of inflammatory mediators. For example:
- Neuroprotection : THIQs may enhance the expression of neurotrophic factors and inhibit apoptotic pathways.
- Antimicrobial Action : The presence of specific functional groups in THIQs can disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous THIQ derivatives:
Key Observations :
- Substituent Effects : The TBDMS group in the target compound significantly increases steric bulk and lipophilicity compared to simpler substituents (e.g., ethyl or trifluoromethyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Halogen Variations : Bromine at position 5 (target) vs. position 6 (CAS 135631-91-3) alters electronic distribution, affecting reactivity and intermolecular interactions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on protecting group strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl protection) and reaction conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the bromo-substituent selectively . Reductive cyclization using formic acid derivatives as CO surrogates may enhance efficiency in forming the tetrahydroisoquinoline core . Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to track purity and adjust solvent systems (e.g., DMF or THF) to minimize side reactions.
Q. How can researchers confirm the stereochemical configuration (1S,3R) of the compound?
Methodological Answer: Use chiral chromatography coupled with polarimetry or X-ray crystallography to resolve enantiomers. For intermediates, compare experimental and NMR chemical shifts with computational models (DFT calculations) . For example, the tert-butyldimethylsilyl (TBS) group’s shielding effects in NMR can help distinguish diastereomers .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer: The TBS-protected hydroxyl group is sensitive to acidic or aqueous conditions. Store the compound under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM or acetonitrile). Monitor degradation via LC-MS; impurities like desilylated products or hydrochloride salt dissociation can be minimized by avoiding prolonged exposure to moisture .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic asymmetric synthesis?
Methodological Answer: Density Functional Theory (DFT) can model transition states to predict enantioselectivity in reactions involving the tetrahydroisoquinoline core. For example, simulate the interaction between the bromo-substituent and chiral ligands (e.g., BINAP) in palladium-catalyzed couplings . Compare computed activation energies with experimental ee (enantiomeric excess) values to refine catalyst design .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or residual solvents. Use variable-temperature NMR to identify slow-exchange conformers. For example, the tert-butyldimethylsilyl group’s rotational barriers may cause splitting in the –CHO– protons . Confirm assignments via 2D NMR (COSY, HSQC) or spiking with authentic standards .
Q. What mechanistic insights explain the compound’s selectivity in nucleophilic substitution reactions?
Methodological Answer: The bromo-substituent’s position (C5) and steric hindrance from the TBS group influence reactivity. Kinetic studies (e.g., Hammett plots) can correlate electronic effects with reaction rates. For SNAr (nucleophilic aromatic substitution), monitor intermediates via NMR if fluorine-containing nucleophiles are used .
Structural and Functional Analysis
Q. How does the tert-butyldimethylsilyl (TBS) group impact the compound’s solubility and bioavailability?
Methodological Answer: The TBS group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Quantify logP (octanol-water partition coefficient) experimentally or via software (e.g., ChemAxon). For in vitro assays, use DMSO stocks ≤10 mM to avoid precipitation .
Q. What strategies are effective for introducing isotopic labels (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) into the tetrahydroisoquinoline core?
Methodological Answer: Isotope labeling at C1 or C3 can be achieved via reductive amination with labeled methylamine or deuterated reducing agents (e.g., NaBD). For , use labeled formaldehyde in Pictet-Spengler reactions. Confirm incorporation via mass spectrometry and NMR satellite peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
